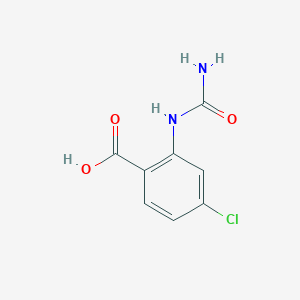

2-(Carbamoylamino)-4-chlorobenzoic acid

Overview

Description

Synthesis Analysis

The synthesis of similar compounds often involves complex chemical reactions. For instance, the synthesis of D-amino acids has been developed, which are mainly divided into chemical synthetic methods and biosynthetic methods . A method for the rapid and efficient microwave-assisted synthesis of N-carbamoyl-L-amino acids has also been reported .

Molecular Structure Analysis

The molecular structure of similar compounds can be quite complex. For instance, carbamoyl phosphate synthetase (glutamine-hydrolysing) is an enzyme that catalyzes the reactions that produce carbamoyl phosphate . Also, the structure of phenyl-Gly-type amino acids has been investigated .

Chemical Reactions Analysis

The chemical reactions involving similar compounds can be quite intricate. For instance, amino acid analysis involves a series of chromatographic techniques that can be used to measure protein levels . Also, the oxidative decarboxylation of oxamic acids can generate carbamoyl radicals .

Physical And Chemical Properties Analysis

Amino acids, which are related compounds, are colorless, crystalline substances. Most amino acids are tasteless but some are sweet or bitter. Amino acids have high melting points due to ionic properties. The solubility of amino acids depends upon polarity, iso-electric point, nature of solvent (pH), and temperature .

Scientific Research Applications

- Hydantoinase Process : In the industrially used “Hydantoinase Process,” carbamoylases are coupled with enantioselective hydantoinases. This combination enhances kinetic resolution by enzymatically/chemically converting low-rate hydrolyzed substrates into optically pure d- or l-amino acids .

- Multifunctional Protein : CAD participates in the initial three speed-limiting steps of pyrimidine nucleotide synthesis. Its role in regulating angiogenesis in zebrafish embryos via glycosylation processes underscores its significance .

- Unique Electrophiles : N-acyl imidazoles exhibit moderate reactivity, long half-life, and high solubility in aqueous media. They are involved in activating certain proteins and enzymes, making them valuable in biochemical studies .

Biotechnological Processes: Carbamoylases

Pyrimidine Biosynthesis: CAD (Carbamoyl-phosphate synthetase 2, Aspartate transcarbamoylase, and Dihydroorotase)

Activation of Proteins and Enzymes: N-Acyl Imidazoles

Mechanism of Action

Target of Action

Carbamoyl compounds are known to interact with various enzymes such as carbamoyl phosphate synthetase and N-carbamoyl-D-amino acid hydrolase . These enzymes play crucial roles in various biochemical processes, including the urea cycle and amino acid metabolism .

Mode of Action

Carbamoylation, a process where a carbamoyl moiety is added to proteins, peptides, or amino acids, is a known post-translational modification . This modification can affect the structure and function of proteins, potentially influencing various biological processes .

Biochemical Pathways

Carbamoyl compounds like 2-(Carbamoylamino)-4-chlorobenzoic acid may be involved in several biochemical pathways. For instance, carbamoyl phosphate, a related compound, is a key molecule in the urea cycle . It is also involved in the biosynthesis of many important biological molecules, including arginine and pyrimidines .

Result of Action

Carbamoylated proteins have been linked to various pathophysiological effects, including atherosclerosis, lipid metabolism, immune system dysfunction, and renal fibrosis .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(carbamoylamino)-4-chlorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O3/c9-4-1-2-5(7(12)13)6(3-4)11-8(10)14/h1-3H,(H,12,13)(H3,10,11,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XASXTCYIFHJOFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)NC(=O)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50431941 | |

| Record name | 2-(carbamoylamino)-4-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Carbamoylamino)-4-chlorobenzoic acid | |

CAS RN |

214288-97-8 | |

| Record name | 2-(carbamoylamino)-4-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

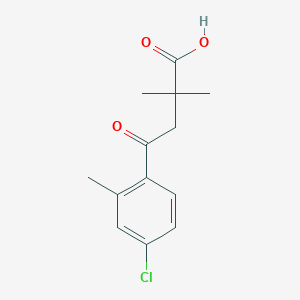

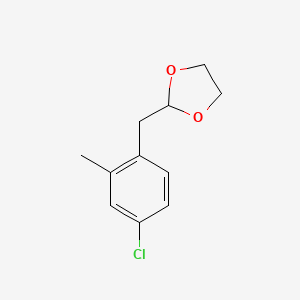

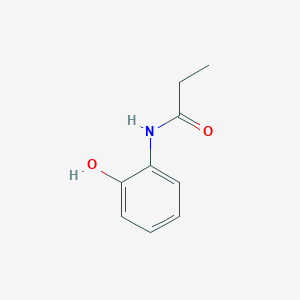

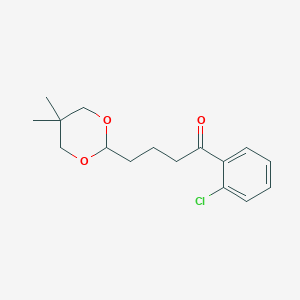

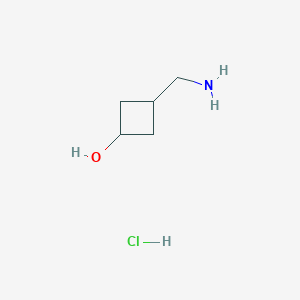

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

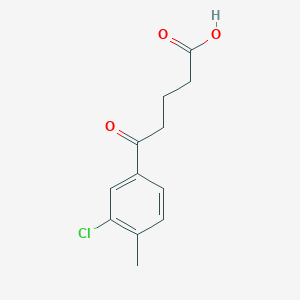

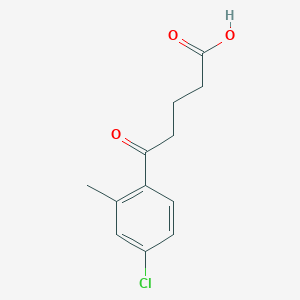

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![C-Methylcalix[4]resorcinarene](/img/structure/B3023962.png)

![[(1-Chlorocyclopropyl)thio]benzene](/img/structure/B3023968.png)

![[(1-Chloro-2,2-dimethylcyclopropyl)thio]benzene](/img/structure/B3023969.png)